1,3-Dimethylimidazolidin-2-imine

説明

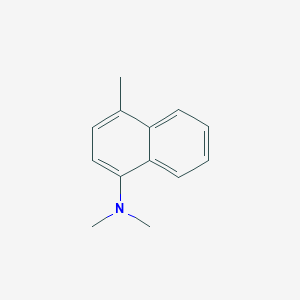

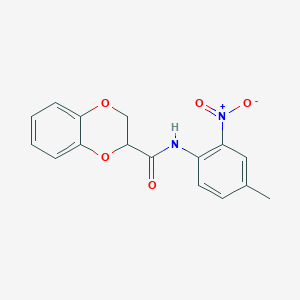

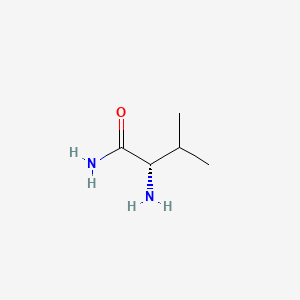

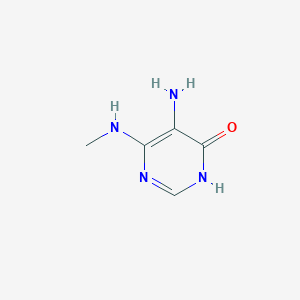

1,3-Dimethylimidazolidin-2-imine (DMI) is a cyclic urea used as a high-boiling polar aprotic solvent . It is colorless and has high thermal and chemical stability . It is a homolog of the related solvent DMPU . It can be prepared from 1,2-dimethylethylenediamine by reaction with phosgene .

Synthesis Analysis

DMI can be prepared from 1,2-dimethylethylenediamine by reaction with phosgene . It has been reported that under alkaline conditions, the accumulation of derivatives devoid of the N,N,N’,N’-substituted guanidine residue (this compound, DMI) or the entire 3’-terminal PG-containing nonnucleotide unit occurs .Molecular Structure Analysis

The molecular formula of DMI is C5H10N2O . The SMILES string representation is CN1CCN©C1=O .Chemical Reactions Analysis

DMI is reported to act as a promoter by minimizing the formation of dialkylation byproducts and accelerating the rate of monoalkylation of γ-butyrolactone .Physical And Chemical Properties Analysis

DMI is a colorless liquid with a density of 1.056 g/mL at 25 °C . It has a refractive index of n20/D 1.472 (lit.) and a boiling point of 224-226 °C (lit.) . It is soluble in toluene and miscible with water .科学的研究の応用

Transition Metal Chemistry

1,3-Dimethylimidazolidin-2-imine serves as a versatile nitrogen donor in the field of transition metal chemistry. The synthesis and characterization of (arene)ruthenium complexes with imidazolin‐2‐imine and imidazolidin‐2‐imine ligands, including their use as π ligands, are highlighted by Tönnemann, Scopelliti, and Severin (2014) (Tönnemann et al., 2014).

Synthesis of 2′,3′-Dideoxy-2′,3′-dehydronucleosides

Umetani, Sonoda, and Komatsu (2003) discovered that 2,2-difluoro-1,3-dimethylimidazolidine (DFI) is not only useful for fluorination but also for dehydrating reactions. This ability of DFI was applied to synthesize dihydrofurans, potential starting materials for various anticancer or antiviral drugs (Umetani et al., 2003).

Polymerization Catalysis

Randoll, Jones, and Tamm (2008) investigated chromium complexes with Me2Si-bridged cyclopentadienyl-imidazolin-2-imine ligands, including their synthesis, structure, and use in ethylene polymerization catalysis (Randoll et al., 2008).

Structural and Theoretical Investigation in Organic Chemistry

Tamm, Petrović, Randoll, Beer, Bannenberg, Jones, and Grunenberg (2007) conducted a comprehensive study on the preparation and structural analysis of 2-iminoimidazolines, which are carbene analogues of iminophosphoranes. This study contributes to the understanding of molecular structures and electronic structures in organic compounds (Tamm et al., 2007).

Antiproliferative Properties in Cancer Research

Massai, Pratesi, Bogojeski, Banchini, Pillozzi, Messori, and Bugarčić (2016) explored the antiproliferative properties and biomolecular interactions of Pd(II) and Pt(II) complexes with chelating mono(imidazolin-2-imine) and bis(imidazolin-2-imine) ligands. These complexes showed moderate to high cytotoxic properties in selected cancer cell lines (Massai et al., 2016).

Coordination Chemistry

Baker, Brayshaw, Skelton, and White (2004) synthesized and examined a series of compounds [(COD)(Me2Im)RhX] (Me2Im=1,3-dimethylimidazolin-2-ylidine, X various substituents), contributing to the understanding of coordination chemistry involving this compound ligands (Baker et al., 2004).

Hydroamination Catalysis

Panda, Hrib, Jones, Jenter, Roesky, and Tamm (2008) described the synthesis and characterization of rare earth and alkaline earth metal complexes with Me2Si-bridged cyclopentadienyl-imidazolin-2-imine ligands. These complexes were used as efficient catalysts for the hydroamination/cyclization reaction of terminal aminoalkenes and aminoalkynes (Panda et al., 2008).

Synthesis of Chiral Imidazolidines

Isobe, Fukuda, and Ishikawa (1998) presented a method for the simple preparation of chiral 1,3-dimethyl-2-iminoimidazolidines and their applications to asymmetric alkylative esterification, indicating the relevance of these compounds in stereoselective synthesis (Isobe et al., 1998).

Safety and Hazards

DMI is considered hazardous. It causes serious eye damage and is suspected of damaging fertility or the unborn child . It may cause damage to organs (testis) through prolonged or repeated exposure . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

1,3-dimethylimidazolidin-2-imine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3/c1-7-3-4-8(2)5(7)6/h6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSESOTWVQYBRLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

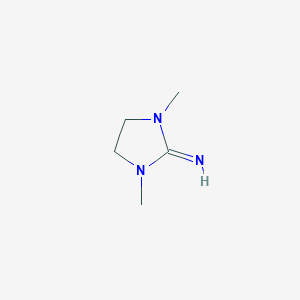

CN1CCN(C1=N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406280 | |

| Record name | 1,3-dimethylimidazolidin-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

45514-40-7 | |

| Record name | 1,3-Dimethyl-2-imidazolidinimine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45514-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-dimethylimidazolidin-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。